molecular formula C12H26N2O2 B7934319 Tert-butyl 2,8-diaminooctanoate

Tert-butyl 2,8-diaminooctanoate

Cat. No.: B7934319
M. Wt: 230.35 g/mol
InChI Key: YMBWPWAWAGVECD-UHFFFAOYSA-N
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Description

Tert-butyl 2,8-diaminooctanoate: is an organic compound that features a tert-butyl ester group and two amino groups attached to an octanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,8-diaminooctanoate typically involves the esterification of 2,8-diaminooctanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as toluene, to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,8-diaminooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 2,8-diaminooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,8-diaminooctanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 2,8-diaminohexanoate
  • Tert-butyl 2,8-diaminodecanoate
  • Tert-butyl 2,8-diaminododecanoate

Comparison: Tert-butyl 2,8-diaminooctanoate is unique due to its specific chain length and the presence of two amino groups, which confer distinct reactivity and properties compared to its analogs. The octanoate backbone provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

IUPAC Name

tert-butyl 2,8-diaminooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9-13/h10H,4-9,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBWPWAWAGVECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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